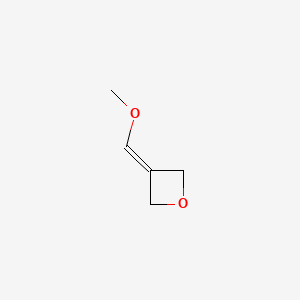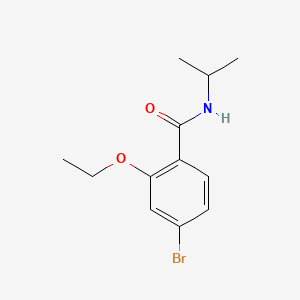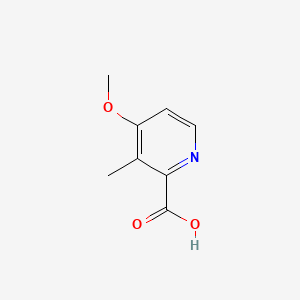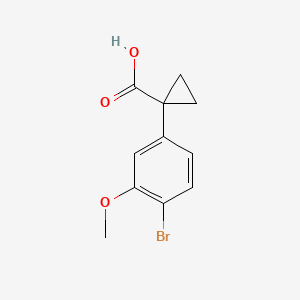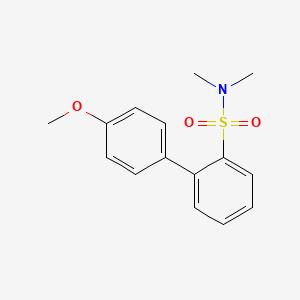
2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve discussing the molecular geometry, bond lengths and angles, and notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine these.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes. This could include its reactivity, common reaction partners, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and chemical stability.Wissenschaftliche Forschungsanwendungen
Antitumorigenic and Antiangiogenic Effects
Research on catechol estrogens, which are metabolized into less polar monomethyl ethers similar in structural concept to the compound of interest, indicates antitumorigenic and antiangiogenic effects. These effects are considered protective against estrogen-induced cancers in target organs such as the liver, kidney, brain, placenta, uterus, and mammary gland (B. Zhu & A. Conney, 1998).
Photosensitive Protecting Groups
A review highlights the use of photosensitive protecting groups in synthetic chemistry, mentioning groups like 2,4-dinitrobenzenesulfenyl, which shares a sulfonamide functionality with the compound . These protecting groups have shown promise for future applications due to their regioselectivity, chemoselectivity, and high yield of products (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Neuroprotective Properties in Alzheimer’s Disease
Studies on amyloid imaging in Alzheimer's disease using radioligands reveal the potential neuroprotective applications of compounds that can bind specifically to intracellular targets in the brain. Although not directly linked, compounds with functionalities similar to "2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide" could be explored for their ability to interact with specific receptors or enzymes involved in disease pathogenesis (A. Nordberg, 2007).
Application in Environmental Estrogens Research
Methoxychlor, an environmental estrogen with a methoxy group, showcases the potential of compounds with methoxy functionalities to be studied for their effects on fertility, early pregnancy, and in utero development. Such research highlights the broader implications of compounds with methoxy groups in environmental and reproductive biology (A. Cummings, 1997).
Safety And Hazards
This would involve discussing the compound’s toxicity, environmental impact, and precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-16(2)20(17,18)15-7-5-4-6-14(15)12-8-10-13(19-3)11-9-12/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYAFOBGBXTMHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742866 |
Source


|
| Record name | 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-N,N-dimethylbenzenesulfonamide | |
CAS RN |
1365271-94-8 |
Source


|
| Record name | 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)


![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)
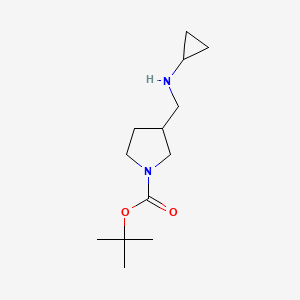
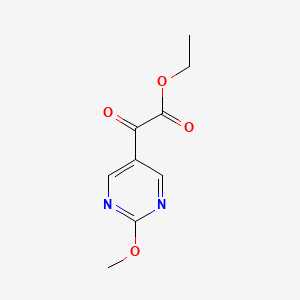

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)
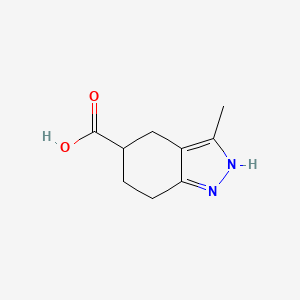
![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)
